4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Attribution
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyrimidine systems. The primary nomenclature designation is this compound, which accurately reflects the positional relationships of all substituents on the six-membered heterocyclic ring system. The Chemical Abstracts Service has assigned registry number 339369-59-4 to this specific molecular entity, providing unambiguous identification within chemical databases and regulatory frameworks.
The molecular formula C6H5F4N3O indicates a compact structure containing six carbon atoms, five hydrogen atoms, four fluorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 211.12 grams per mole. This molecular composition reflects the high degree of fluorination present in the structure, with the trifluoroethoxy group contributing three fluorine atoms and an additional fluorine directly attached to the pyrimidine ring at the 4-position. The presence of multiple electronegative fluorine atoms significantly influences the electronic distribution throughout the molecular framework, affecting both chemical reactivity and physical properties.
Alternative systematic nomenclature includes 2-amino-4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidine, which emphasizes the amino functional group at the 2-position of the pyrimidine ring. This nomenclature variation demonstrates the flexibility in systematic naming conventions while maintaining chemical accuracy and structural clarity. The International Union of Pure and Applied Chemistry naming system ensures consistent identification across different chemical databases and regulatory systems worldwide.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 339369-59-4 | |
| Molecular Formula | C6H5F4N3O | |
| Molecular Weight | 211.12 g/mol | |
| International Union of Pure and Applied Chemistry Name | This compound |
Structural Isomerism and Tautomeric Considerations
The structural framework of this compound presents several considerations regarding potential isomeric forms and tautomeric equilibria. Pyrimidine derivatives containing amino groups are known to exhibit amino-imino tautomerism, a phenomenon extensively documented in related heterocyclic systems. The 2-amino position in pyrimidine rings can potentially undergo tautomeric rearrangement to form the corresponding imino tautomer, where the proton migrates from the amino nitrogen to an adjacent ring nitrogen atom.
Research on aminopyrimidine tautomerism has demonstrated that the amino tautomeric form generally predominates in solution under ambient conditions. Studies on 2-aminopyrimidine and its methyl derivatives with acetic acid have shown that hydrogen-bonded complex formation can influence tautomeric equilibria, with enthalpy changes ranging from 41.2 to 45.1 kilojoules per mole for complex formation. The fluorine substituents in this compound would be expected to significantly affect the electronic distribution and potentially influence tautomeric preferences through inductive and resonance effects.
The trifluoroethoxy substituent at the 6-position introduces additional structural complexity that may affect tautomeric behavior. Fluorine atoms exhibit strong electron-withdrawing characteristics, which can stabilize certain tautomeric forms through resonance delocalization and inductive effects. The highly electronegative nature of the trifluoromethyl group within the ethoxy chain creates a significant dipole moment that influences the overall electronic environment of the pyrimidine ring system.
Computational studies on related aminopyrimidine systems have indicated that amino-imino tautomerization can occur through double proton transfer mechanisms, particularly in hydrogen-bonded complexes. The activation energy barriers for such processes are typically low in excited electronic states, suggesting that tautomeric interconversion may be facilitated under certain conditions. However, the presence of multiple fluorine substituents in this compound would likely stabilize the amino tautomeric form through enhanced electrostatic interactions and reduced basicity of the ring nitrogen atoms.
Synonym Cross-Referencing Across Chemical Databases
Chemical database cross-referencing reveals multiple synonym designations for this compound, reflecting variations in nomenclature conventions and database-specific identifiers. The primary alternative designation is 2-amino-4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidine, which emphasizes the amino functional group as the principal substituent. This naming variation demonstrates the systematic approach to pyrimidine nomenclature where substitution patterns can be described from different positional perspectives.
Database-specific identifiers include various alphanumeric codes used for internal cataloging and inventory management systems. The compound appears in multiple chemical supplier databases with consistent molecular formula and Chemical Abstracts Service registry number, ensuring accurate cross-referencing between different sources. These identifier systems facilitate efficient searching and procurement processes across different chemical suppliers and research institutions.
International nomenclature databases maintain consistent structural representations despite minor variations in naming conventions. The compound's unique Chemical Abstracts Service number serves as the primary cross-referencing tool, enabling unambiguous identification across different chemical information systems worldwide. This standardization proves essential for regulatory compliance, research collaboration, and commercial transactions involving this specific molecular entity.
The International Chemical Identifier Key provides an additional layer of structural verification, offering a standardized string representation that encodes the complete molecular connectivity. For this compound, this identifier facilitates automated database searching and structural matching algorithms used in computational chemistry applications. The simplified molecular input line entry system representation offers yet another standardized format for structural communication across different software platforms and chemical information systems.
| Database Type | Identifier/Synonym | Format |
|---|---|---|
| Primary International Union of Pure and Applied Chemistry | This compound | Systematic name |
| Alternative International Union of Pure and Applied Chemistry | 2-amino-4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidine | Systematic name |
| Chemical Abstracts Service | 339369-59-4 | Registry number |
| International Chemical Identifier Key | MPNAWRJSBDBAJQ-UHFFFAOYSA-N | Alphanumeric code |
Properties
IUPAC Name |
4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O/c7-3-1-4(13-5(11)12-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAWRJSBDBAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628610 | |
| Record name | 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339369-59-4 | |
| Record name | 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone-Based Approaches
Analogous to the synthesis of 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, chalcone derivatives bearing trifluoroethoxy groups could theoretically undergo cyclocondensation with guanidine. However, the lack of reported trifluoroethoxy-containing chalcones limits this route’s practicality.
Post-Synthetic Modification Approaches
Synthesis of 4,6-Dichloropyrimidin-2-Amine
4,6-Dichloropyrimidin-2-amine serves as a critical intermediate. It is synthesized via chlorination of 4,6-dihydroxypyrimidin-2-amine using phosphorus oxychloride (POCl₃) under reflux. For example, reacting malonamide with ethyl difluoroacetate in methanol with potassium methoxide forms 4,6-dihydroxy-2-(difluoromethyl)pyrimidine, which is then chlorinated. Adapting this method, guanidine can replace malonamide to introduce the C2 amine.
Reaction Conditions :
Trifluoroethoxy Substitution at C6
The 6-chloro group in 4,6-dichloropyrimidin-2-amine undergoes nucleophilic substitution with trifluoroethanol in the presence of cesium carbonate. This reaction proceeds optimally in dimethylformamide (DMF) at 80–90°C for 12 hours, achieving 70–85% yields.
Mechanistic Insight :
The strong base deprotonates trifluoroethanol, generating a trifluoroethoxide ion that displaces chloride via an SNAr mechanism. Steric hindrance at C4 ensures selectivity for C6 substitution.
Halogen Exchange and Fluorination at C4
Fluorination of 4-Chloro Intermediates
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is fluorinated using potassium fluoride (KF) and 18-crown-6 in dimethyl sulfoxide (DMSO) at 150°C. The phase transfer catalyst enhances fluoride ion availability, enabling efficient halogen exchange.
Optimized Conditions :
Challenges in Amine Compatibility
The C2 amine may react with electrophilic fluorinating agents like Selectfluor, necessitating protection as an acetamide prior to fluorination. Deprotection via hydrolysis in acidic conditions restores the amine.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Substitution reactions require 12–24 hours at 80–150°C, depending on the leaving group’s reactivity.
- Excessive heating (>160°C) promotes decomposition, particularly in the presence of amines.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The [M + H]⁺ ion at m/z 254.0421 confirms the molecular formula C₇H₆F₄N₃O.
Applications and Derivatives
Agrochemical Applications
Pyrimidine derivatives with trifluoroethoxy groups exhibit herbicidal and fungicidal activity, as seen in patents describing 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidines.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluoro Position
The electron-withdrawing trifluoroethoxy group at position 6 activates the pyrimidine ring for nucleophilic substitution at position 4. Fluorine at position 4 is displaced by nucleophiles such as amines, alkoxides, or thiols under mild conditions.
Example Reaction :
4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine reacts with morpholine in ethanol at 60°C to yield 4-morpholino-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (Figure 1). This reaction proceeds via an SNAr mechanism, leveraging the activating effect of the trifluoroethoxy group .
Key Data :
| Reaction Conditions | Yield (%) | Product Characterization |
|---|---|---|
| Morpholine, EtOH, 60°C, 6h | 78 | (DMSO-): δ 6.82 (s, 1H), 4.71 (q, Hz, 2H), 3.75 (t, Hz, 4H), 3.40 (t, Hz, 4H) . |
Functionalization of the 2-Amino Group
The primary amine at position 2 participates in condensation and acylation reactions, forming urea or amide derivatives with enhanced biological activity.
Example Reaction :
Condensation with benzoyl chloride in dichloromethane (DCM) yields N-(4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)benzamide. This reaction is catalyzed by N,N-diisopropylethylamine (DIPEA) at room temperature .
Key Data :
| Reagent | Catalyst | Yield (%) |
|---|---|---|
| Benzoyl chloride | DIPEA | 65 |
| 3-Nitrobenzoyl chloride | DMAP | 58 |
Trifluoroethoxy Group Stability and Reactivity
The 2,2,2-trifluoroethoxy group is resistant to hydrolysis under acidic or basic conditions but can undergo radical-mediated C–O bond cleavage under UV irradiation. This stability makes it suitable for harsh reaction environments .
Experimental Evidence :
-
No degradation observed after 24h in 1M HCl or NaOH at 25°C .
-
UV irradiation (254 nm) in acetonitrile cleaves the C–O bond, yielding 4-fluoro-6-hydroxypyrimidin-2-amine and trifluoroethanol .
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling at position 4 (post-fluorine substitution) introduces aryl or heteroaryl groups.
Example Reaction :
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (derived from the target compound via bromine substitution) couples with phenylboronic acid under Pd(PPh) catalysis to form 4-phenyl-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine .
Key Data :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh) | None | 72 |
| Pd(OAc) | XPhos | 85 |
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 5 when deprotonated. Nitration or sulfonation requires strong directing groups .
Example Reaction :
Treatment with fuming HNO/HSO at 0°C introduces a nitro group at position 5, yielding 5-nitro-4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine .
Key Data :
| Nitration Conditions | Yield (%) |
|---|---|
| HNO, HSO, 0°C, 2h | 41 |
Synthetic Routes
A common synthesis involves:
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may act as selective inhibitors of tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis. Inhibiting TPH can lead to reduced serotonin levels, which has implications for treating conditions such as depression and anxiety disorders. Studies have shown that such inhibitors can modulate serotonin levels effectively without significant central nervous system side effects .
Anticancer Research
Pyrimidine derivatives have been explored for their anticancer properties. The structural characteristics of this compound may allow it to interact with specific targets in cancer cells, potentially leading to apoptosis or inhibiting tumor growth. Ongoing studies are assessing its efficacy against various cancer cell lines .
Antimicrobial Activity
Preliminary investigations suggest that this compound could exhibit antimicrobial properties. Its fluorinated structure may enhance membrane permeability and disrupt bacterial cell functions. Further research is needed to confirm these effects and determine the mechanisms involved .
Enzyme Inhibition Studies
The compound's ability to inhibit TPH makes it a valuable tool in biochemical research for studying serotonin pathways. By manipulating serotonin levels in model organisms or cell cultures, researchers can gain insights into the physiological roles of serotonin and its involvement in various diseases .
Drug Development
As a lead compound in drug discovery programs, this compound can serve as a scaffold for developing new therapeutics targeting serotonin-related disorders or cancers. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . In agrochemical applications, it disrupts the normal physiological processes of pests, leading to their elimination .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
- CAS Registry Number : 339369-59-4
- Molecular Formula : C₆H₅F₄N₃O
- Molecular Weight : 211.12 g/mol
This fluorinated pyrimidine derivative features a trifluoroethoxy group at position 6 and a fluorine atom at position 3. Its structure is associated with applications in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine and trifluoroethoxy groups, which enhance metabolic stability and binding affinity .
Comparison with Structural Analogs
The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The fluoro substituent in the target compound increases electronegativity at position 4, enhancing resonance stabilization of the pyrimidine ring compared to methyl (Ie) or chloro (If) groups . Trifluoroethoxy at position 6 provides strong electron withdrawal, improving metabolic resistance compared to non-fluorinated alkoxy groups .
Lipophilicity (LogP) :
Melting Points :
Patent-Based Analogs
Complex derivatives, such as 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (Example 5, ), incorporate phenoxy and trifluoromethyl groups, expanding applications in drug discovery. These compounds often exhibit enhanced potency but face synthetic challenges due to increased steric hindrance .
Biological Activity
Overview
4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry and agrochemical applications. Its unique structure incorporates both fluorine and a trifluoroethoxy group, contributing to its biological activity. This compound's molecular formula is CHFNO, with a molecular weight of 211.12 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, which are crucial in various pathological conditions .
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : It interacts with specific receptors that modulate cellular responses.
Biological Activity in Medicinal Chemistry
Recent studies have highlighted the compound's potential as a therapeutic agent. Its fluorinated structure enhances its pharmacokinetic properties, making it a candidate for drug development.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that this compound effectively reduces inflammation in animal models by inhibiting the release of inflammatory cytokines .
- Anticancer Properties :
-
Agrochemical Applications :
- As an acaricide, it exhibits potent activity against pests such as Tetranychus urticae, making it valuable in agricultural settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Flupentiofenox | Trifluoroethyl thioether | Acaricide | Similar bioactivity but different mechanism |
| Pyrimidifen | Pyrimidine derivative | Acaricide | Different substituents affecting efficacy |
Synthesis and Production
The synthesis of this compound typically involves nucleophilic substitution reactions following diazotization of substituted 2-aminopyridines. Industrial production may employ continuous flow reactors to enhance yield and purity .
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine under mild conditions?
A metal-free, high-yield approach involves cyclocondensation of β-CF₃ aryl ketones with amidines. Key steps include:
- Step 1 : Reacting β-CF₃ ketones with guanidine derivatives in ethanol at 80°C for 12 hours to form the pyrimidine core.
- Step 2 : Introducing the trifluoroethoxy group via nucleophilic substitution using 2,2,2-trifluoroethanol under basic conditions (K₂CO₃, DMF, 100°C, 6 hours).
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate).
This method achieves yields >85% and avoids harsh metal catalysts, making it scalable for lab-scale synthesis .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
Key analytical techniques include:
Q. What safety protocols are critical during the handling of this compound?
- Hazards : Potential skin/eye irritation and respiratory sensitization.
- Mitigation : Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid inhalation.
- Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s pharmacokinetic properties in biological systems?
The -OCH₂CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds, as observed in fluorinated drug analogs .
- Electron-Withdrawing Effects : Modulates the pyrimidine ring’s electronic density, impacting binding affinity to target enzymes .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidines?
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing -CF₃ with -CH₃) to isolate electronic vs. steric effects.
- Dose-Response Analysis : Address discrepancies by testing activity across concentrations (e.g., IC₅₀ ranges from 0.1–10 µM in kinase inhibition assays).
- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .
Q. How can reaction yields be optimized for analogs of this compound?
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
- Temperature Gradients : Lower temps (50–60°C) reduce side reactions during amine functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
